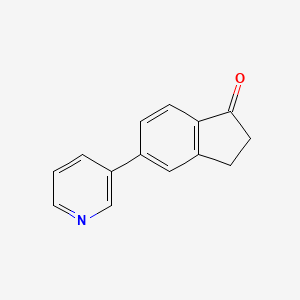












|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].B([O:18][CH3:19])(OC)OC.[CH2:20](O)[CH2:21][CH2:22]O.[CH3:25]S(O)(=O)=O>C(OCC)C.CCCCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:20]2[CH:8]=[C:9]3[C:25](=[CH:22][CH:21]=2)[C:19](=[O:18])[CH2:11][CH2:10]3)[CH:3]=1
|


|
Name
|
|
|
Quantity
|
13.26 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
6.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
|
Name
|
|
|
Quantity
|
5.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is subsequently heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
This mixture is stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
Then 20 g of Celite are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
|
Type
|
STIRRING
|
|
Details
|
the residue is stirred in 700 ml of toluene
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The solution is degassed with argon
|
|
Type
|
ADDITION
|
|
Details
|
112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the ethanol content in the mixture is removed by distillation in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
Then 50 ml of a 0.5 N sodium hydroxide solution are added
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with toluene
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic phases are extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking successively with water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=1C=C2CCC(C2=CC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |